molecular formula C21H31N3O3 B5686279 {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid

{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid

Cat. No. B5686279
M. Wt: 373.5 g/mol
InChI Key: ZVRRYJJGWNRHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid, also known as BOPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPA is a derivative of piperazine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid is not fully understood. However, it has been suggested that {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and cell proliferation.
Biochemical and physiological effects:
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to reduce oxidative stress and improve glucose metabolism in animal models of diabetes. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has some limitations, including its potential toxicity and the need for careful monitoring of reaction conditions during synthesis.

Future Directions

There are several future directions for the study of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid. One area of interest is the development of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid-based drugs for the treatment of various diseases, including inflammation, pain, and cancer. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid, including its metabolism and distribution in the body. Finally, the development of new synthesis methods for {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid can be synthesized using various methods, including the reaction of piperazine with benzyl chloroformate followed by reaction with 3-(1-oxopropyl)piperidine-2,6-dione. Another method involves the reaction of 1-(4-benzylpiperazin-1-yl)propan-2-ol with 3-(1-oxopropyl)piperidine-2,6-dione. Both methods involve multi-step reactions and require careful monitoring of reaction conditions to obtain a high yield of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid.

Scientific Research Applications

{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Huang et al., {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to have analgesic effects in animal models of pain. In addition, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20(9-8-19-7-4-10-23(16-19)17-21(26)27)24-13-11-22(12-14-24)15-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRRYJJGWNRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[3-(4-Benzylpiperazin-1-YL)-3-oxopropyl]piperidin-1-YL}acetic acid

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